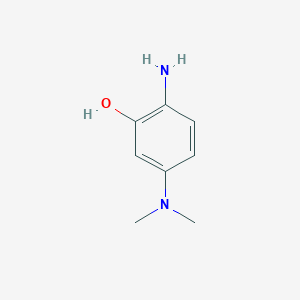
2-Amino-5-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both amino and dimethylamino groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(dimethylamino)phenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution with resorcinol to obtain crude this compound. The crude product is then purified through a series of steps including the addition of industrial liquid alkali, extraction with toluene, neutralization, washing, and vacuum distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-(dimethylamino)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated phenols.
Applications De Recherche Scientifique
2-Amino-5-(dimethylamino)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and proteins, leading to changes in their activity. The compound can also affect cellular processes by altering the structure and function of cell membranes .
Comparaison Avec Des Composés Similaires
2-Amino-5-(diethylamino)phenol: Similar in structure but with diethylamino groups instead of dimethylamino groups.
2-Aminophenol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Amino-5-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-amino-5-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3 |
Clé InChI |
LGXONQNQFVDTOL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















